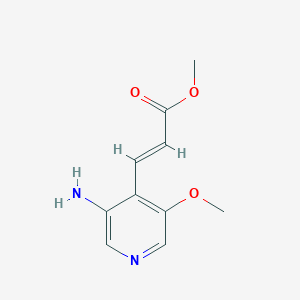
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate
Vue d'ensemble
Description
“Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H12N2O3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)\\C=C\\c1c(N)cncc1OC . The InChI key for this compound is FFKKGZUKXYPUMX-ONEGZZNKSA-N . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 208.21 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Catalysis and Reaction Selectivity
A study explored the reaction of related compounds with methyl acrylate, catalyzed by AlCl3 and AlCl3-alkalinous substance systems. It was found that the AlCl3-alkalinous system had better selectivity and yields, offering insights into reaction mechanisms and catalyst efficiency (Tang Lin, 2003).
Synthesis of Pyrazolo- and Triazolo[1,5-α]pyrimidines
Research on the interaction of similar molecules with methyl acrylate led to the synthesis of pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines. This highlights the compound's potential in creating new molecular structures with possible pharmacological applications (Nuha I. Sweidan et al., 2020).
Polymer Synthesis and Photoinduced Birefringence
A study focused on synthesizing azo polymers using methacrylate monomers containing azo and electronical push and pull structures, demonstrating controlled molecular weights and narrow distributions. These polymers showed marked differences in photoinduced birefringence and surface relief grating, underlining potential applications in photonic devices (H. Cao et al., 2008).
Nitroxide-Mediated Photopolymerization
Another application is seen in nitroxide-mediated photopolymerization, where a compound similar to Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate was used as a photoiniferter, contributing to the development of new polymerization techniques and material synthesis (Y. Guillaneuf et al., 2010).
Functional Modification of Polymers
Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including compounds similar to this compound, showcased enhanced thermal stability and promising biological activities. This suggests potential medical applications of these polymers (H. M. Aly and H. L. A. El-Mohdy, 2015).
Conjugate Addition in Asymmetric Synthesis
A study demonstrated the conjugate addition of amines to chiral acrylates, yielding products used for asymmetric synthesis of various compounds. This underscores the role of similar acrylates in facilitating stereoselective synthesis (Doo-Ha Yoon et al., 2010).
Anionic Graft Polymerization
Investigations into the anionic graft polymerization of methyl acrylate to functional groups in proteins, using model compounds and gluten proteins, revealed a potential for modified proteins in various applications (L. Krull and M. Friedman, 1967).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKKGZUKXYPUMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CN=C1)N)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



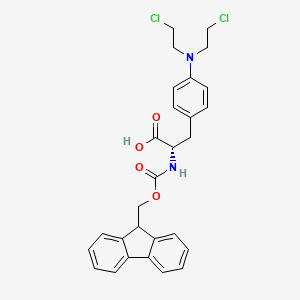

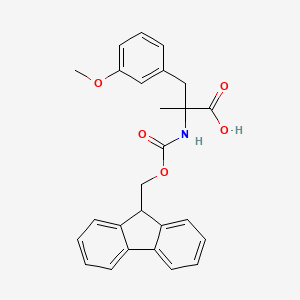


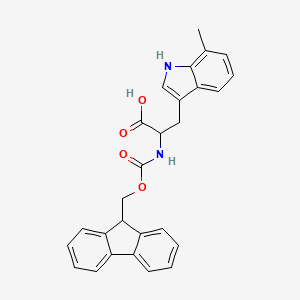


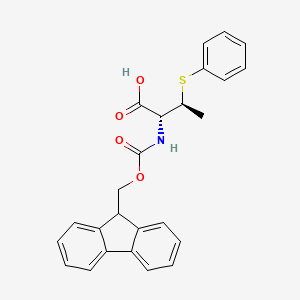
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)



